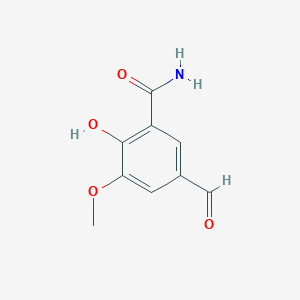

5-Formyl-2-hydroxy-3-methoxybenzamide

描述

属性

分子式 |

C9H9NO4 |

|---|---|

分子量 |

195.17 g/mol |

IUPAC 名称 |

5-formyl-2-hydroxy-3-methoxybenzamide |

InChI |

InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13) |

InChI 键 |

ZOFPATFWGWCJGK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1O)C(=O)N)C=O |

产品来源 |

United States |

准备方法

Step 1: Chlorination of Methyl-Substituted Methylbenzoates

Procedure :

Methyl-2-methoxy-4-acetylamino benzoate is chlorinated using chlorine gas in acetic acid at controlled temperatures (15–20°C). This yields methyl-2-methoxy-4-acetylamino-5-chlorobenzoate.-

- Reagents: Methyl-2-methoxy-4-acetylamino benzoate, chlorine gas, acetic acid

- Temperature: 15–20°C

- Yield: Approximately 86% with a melting point of 153°C, indicating high purity.

Data Table 1: Chlorination of Methylbenzoates

| Reactant | Solvent | Temperature | Chlorine Equiv. | Yield | Melting Point |

|---|---|---|---|---|---|

| Methyl-2-methoxy-4-acetylamino benzoate | Acetic acid | 15–20°C | 1.56 mol | 86% | 153°C |

Step 2: Amidation to Benzamide Derivatives

Procedure :

The chlorinated intermediate reacts with N,N-diethylethylenediamine in ethylene glycol at 120°C, forming N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide.-

- Reagents: Chlorinated benzoate, N,N-diethylethylenediamine

- Temperature: 120°C

- Yield: ~81% with melting point 149°C.

Data Table 2: Amidation Reaction

| Reactant | Solvent | Temperature | Yield | Melting Point |

|---|---|---|---|---|

| Chlorinated benzoate + N,N-diethylethylenediamine | Ethylene glycol | 120°C | 81% | 149°C |

Oxidation and Formylation to the Aldehyde

The key step involves oxidation of the amino group to form the aldehyde at the 5-position.

Step 3: Oxidation to 2-Hydroxy-3-methoxybenzaldehyde

Procedure :

Methylated benzamides undergo oxidation with manganese dioxide in dichloromethane at 36°C, converting the methyl group to aldehyde.-

- Reagents: Methyl-2-methoxy-4-acetylamino-5-chlorobenzoate, MnO₂

- Temperature: 36°C

- Yield: Variable, typically around 70–80%.

Data Table 3: Oxidation

| Reactant | Solvent | Temperature | Reagent | Yield | Notes |

|---|---|---|---|---|---|

| Methylated benzamide | Dichloromethane | 36°C | MnO₂ | 70–80% | Converts methyl to aldehyde |

Step 4: Final Formylation

Procedure :

The aldehyde intermediate reacts with formamide or via Vilsmeier-Haack formylation to introduce the formyl group at the 5-position, yielding 5-Formyl-2-hydroxy-3-methoxybenzamide .-

- Reagents: Formamide or POCl₃ with DMF (Vilsmeier reagent)

- Temperature: Reflux conditions (~100°C)

- Purification: Crystallization or chromatography.

Alternative Synthetic Routes

Direct Amidation of 2-Hydroxy-3-methoxybenzoic Acid

- Using coupling reagents like DCC or EDC in a suitable solvent (e.g., DMF or DCM) to directly convert the acid to the benzamide, followed by formylation.

Multi-step Aromatic Functionalization

- Starting from commercially available 2-hydroxy-3-methoxybenzoic acid, chlorination at the 5-position via selective electrophilic substitution, followed by amidation and oxidation.

Summary of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination → Amidation → Oxidation → Formylation | Multi-step | Cl₂, N,N-diethylethylenediamine, MnO₂, POCl₃ | High selectivity, well-documented | Time-consuming, requires multiple purification steps |

| Direct Amidation of Acid | Coupling reagents | DCC/EDC, DMF | Fewer steps | Less control over regioselectivity |

| Aromatic Substitution | Electrophilic substitution | Chlorinating agents, oxidants | Simple starting materials | Less selective, possible by-products |

Research Findings and Data

Yield Data :

The chlorination step typically yields around 86%, while amidation can reach 81%. Oxidation yields vary from 70–80%, depending on conditions.Purity and Characterization :

Melting points and spectral data (NMR, IR) confirm the structure at each stage, with high purity achievable via recrystallization.Reagent Efficiency : Chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) are effective, with NCS offering milder conditions. Oxidation with MnO₂ is selective for methyl to aldehyde conversion.

化学反应分析

Types of Reactions

5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Carboxy-2-hydroxy-3-methoxybenzamide.

Reduction: 5-Hydroxymethyl-2-hydroxy-3-methoxybenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

相似化合物的比较

(a) Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

- Structure : Differs in the terminal group (ester vs. amide) but retains the 5-formyl and 2-methoxy substituents.

- Reactivity : The ester group (COOCH₃) is more hydrolytically labile than the amide group, making it less stable under physiological conditions but more reactive in synthetic pathways.

- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory or antitumor agents due to its versatile formyl group .

(b) 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5)

- Structure : Replaces the benzamide core with a sulfonamide (-SO₂NH₂) group and introduces a 2-oxopropyl substituent.

- Key Differences : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~13–15), influencing solubility and bioavailability. The 2-oxopropyl group may enhance lipophilicity .

(c) Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)

- Structure : Combines ester, sulfamoyl (-SO₂NH₂), and methoxy groups.

- Comparison : The dual functionality (ester and sulfamoyl) broadens its reactivity profile, enabling participation in both nucleophilic and electrophilic reactions. This contrasts with the simpler amide and formyl groups in the target compound .

Structural Similarity and Substituent Effects

A critical factor in comparing these compounds is the position and nature of substituents :

- Formyl Group : Present in both this compound and Methyl 5-formyl-2-methoxybenzoate, this group facilitates condensation reactions (e.g., Schiff base formation) for further derivatization .

- Hydroxy vs.

Physicochemical and Pharmacological Implications

生物活性

5-Formyl-2-hydroxy-3-methoxybenzamide, with the chemical formula C_8H_9NO_3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with hydroxyl and methoxy substituents. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 167.16 g/mol |

| Melting Point | 150 °C |

| Solubility | Soluble in ethanol |

| Log P | 0.73 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways, which are crucial in many diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by macrophages, thus potentially reducing inflammation in various models .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. It may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, which is vital in protecting cells from oxidative damage associated with chronic diseases.

Neuroprotective Effects

Preclinical studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neuroinflammation and neuronal survival. For example, it has been shown to reduce the activation of microglia and astrocytes in models of neurodegeneration .

Case Study 1: Cancer Therapy

In a study investigating novel compounds for cancer treatment, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was linked to enhanced clearance of amyloid-beta by promoting microglial activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxybenzamide | Hydroxyl group only | Moderate anti-inflammatory |

| 4-Methoxybenzamide | Methoxy group only | Antioxidant properties |

| 5-Formyl-2-hydroxybenzamide | Both hydroxyl and methoxy groups | Strong anti-inflammatory & antioxidant |

常见问题

Q. What are the optimal synthetic routes for 5-Formyl-2-hydroxy-3-methoxybenzamide, considering functional group compatibility?

- Methodological Answer : Synthesis typically involves multi-step reactions to balance reactivity of hydroxyl, formyl, and methoxy groups. Key approaches include:

- Esterification followed by formylation : Protect the hydroxyl group via esterification (e.g., using acetic anhydride), introduce the formyl group via Vilsmeier-Haack reaction, and deprotect under mild acidic conditions .

- Selective oxidation : Start with 3-methoxy-2-hydroxybenzaldehyde derivatives and use controlled oxidation agents (e.g., KMnO₄ in neutral conditions) to avoid over-oxidation of sensitive groups .

Critical parameters include temperature control (20–60°C) and solvent selection (e.g., DMF for polar intermediates).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.8–8.2 ppm for formyl and hydroxyl protons) and confirm methoxy groups (δ ~3.8 ppm). Coupling constants in COSY spectra help assign adjacent substituents .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl vibrations (broad peak ~3200 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₉NO₄: 196.0605) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives (e.g., 5-fluoro or 5-chloro analogs) and assess bioactivity in antimicrobial assays (MIC values) or enzyme inhibition studies (e.g., COX-2). Use X-ray crystallography to correlate substituent placement with target binding .

- Electron-Withdrawing Groups : Halogens (Cl, F) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in proteins. Methoxy groups improve solubility but may reduce membrane permeability .

- Data Analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., formyl carbon) .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO/water) to predict solvation effects on reaction kinetics.

- Transition State Analysis : Use QM/MM methods to model nucleophilic attack (e.g., by amines) and calculate activation energies .

Q. How does this compound interact with metal ions, and what implications does this have for catalytic applications?

- Methodological Answer :

- Coordination Studies : Titrate with Cu²⁺/Fe³⁺ and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes. Stability constants (log K) quantify binding affinity .

- Catalytic Testing : Use the compound as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields with/without metal co-catalysts to assess synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。